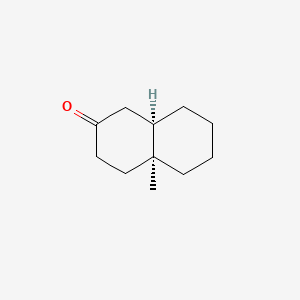![molecular formula C10H14N2O6 B14756958 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione is a compound known for its significant role in various biochemical processes. It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is often referred to as dihydrouridine when it is in its reduced form.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione typically involves the reduction of uridine. The reduction process can be carried out using hydrogenation methods with catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize by-products .
化学反应分析
Types of Reactions
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine.
Reduction: As mentioned, it is formed by the reduction of uridine.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Uridine.
Reduction: Dihydrouridine.
Substitution: Various substituted uridine derivatives depending on the reagents used.
科学研究应用
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Plays a role in the study of RNA structure and function, particularly in tRNA where it is found in the D-loop.
Medicine: Investigated for its potential in cancer therapy as it can inhibit cell proliferation by affecting the cell cycle.
Industry: Used in the production of nucleoside analogs for pharmaceuticals.
作用机制
The compound exerts its effects primarily through its incorporation into RNA. In tRNA, it is found in the D-loop and contributes to the stability and proper folding of the tRNA molecule. This modification can affect the overall function of the tRNA, influencing protein synthesis. The molecular targets include various enzymes involved in RNA processing and modification .
相似化合物的比较
Similar Compounds
Uridine: The parent compound from which 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione is derived.
5-Methyldihydrouridine: A further modified form of dihydrouridine.
Cytidine: Another nucleoside with similar structural features but different biological roles.
Uniqueness
This compound is unique due to its specific role in tRNA modification, which is not shared by all nucleosides. Its ability to stabilize tRNA and influence protein synthesis sets it apart from other similar compounds .
属性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7-,8+,9-/m1/s1 |
InChI 键 |
UTQUILVPBZEHTK-BUJSFMDZSA-N |
手性 SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


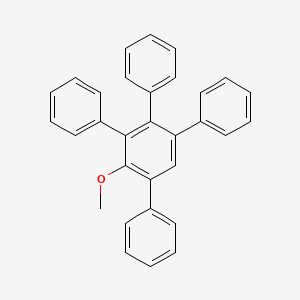
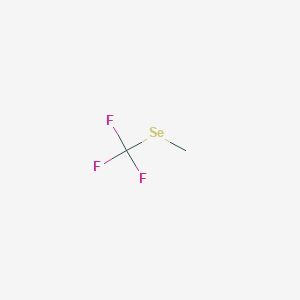
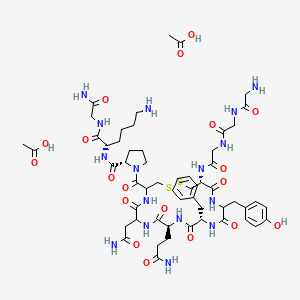

![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
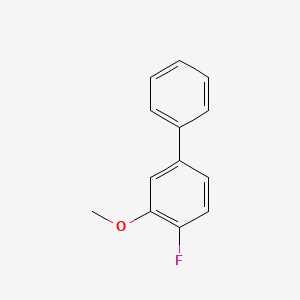
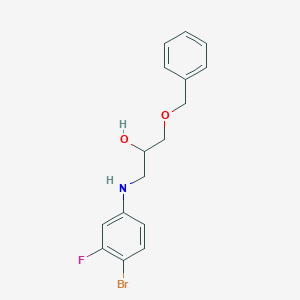
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
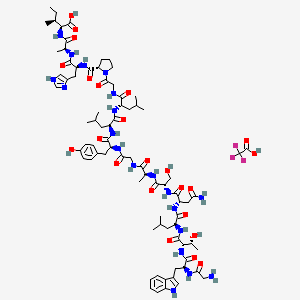
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
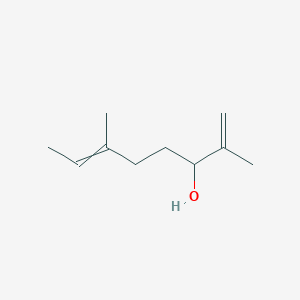
![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)
